Cas no 58920-31-3 (2-Propenoic acid,4-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]methylamino]butylester)

2-Propenoic acid,4-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]methylamino]butylester structure
58920-31-3 structure
Nome del prodotto:2-Propenoic acid,4-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]methylamino]butylester
Numero CAS:58920-31-3
MF:C16H14F17NO4S
MW:639.324523448944
CID:368420
PubChem ID:100884

2-Propenoic acid,4-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]methylamino]butylester Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenoic acid,4-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]methylamino]butylester
    • 4-[[(heptadecafluorooctyl)sulphonyl]methylamino]butyl acrylate
    • 2-Propenoic acid, 4-(((1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl)methylamino)butyl ester
    • 2-Propenoic acid, 4-(((heptadecafluorooctyl)sulfonyl)methylamino)butyl ester
    • 2-Propenoic acid, 4-(methyl((heptadecafluorooctyl)sulfonyl)amino)butyl ester
    • 4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butyl acrylate
    • 4-{[(heptadecafluorooctyl)sulfonyl](methyl)amino}butyl prop-2-enoate
    • DTXSID30880493
    • 2-Propenoic acid, 4-[[(heptadecafluorooctyl)sulfonyl]methylamino]butyl ester
    • 58920-31-3
    • 4-(Methyl((perfluorooctyl)sulfonyl)amino)butyl 2-propenoate
    • EINECS 261-496-4
    • NS00011341
    • Inchi: InChI=1S/C16H14F17NO4S/c1-3-8(35)38-7-5-4-6-34(2)39(36,37)16(32,33)14(27,28)12(23,24)10(19,20)9(17,18)11(21,22)13(25,26)15(29,30)31/h3H,1,4-7H2,2H3
    • Chiave InChI: XEVYGIAXCSAAOA-UHFFFAOYSA-N
    • Sorrisi: CN(CCCCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Proprietà calcolate

  • Massa esatta: 639.03722
  • Massa monoisotopica: 639.037208
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 22
  • Conta atomi pesanti: 39
  • Conta legami ruotabili: 15
  • Complessità: 1000
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 72.1
  • XLogP3: 6.6

Proprietà sperimentali

  • Densità: 1.549
  • Punto di ebollizione: 377.7°C at 760 mmHg
  • Punto di infiammabilità: 182.2°C
  • Indice di rifrazione: 1.366
  • PSA: 72.47
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.